2,3-Bis(acetylsulfanyl)propyl acetate 2,3-Bis(acetylsulfanyl)propyl acetate
Brand Name: Vulcanchem
CAS No.: 59051-15-9
VCID: VC17161843
InChI: InChI=1S/C9H14O4S2/c1-6(10)13-4-9(15-8(3)12)5-14-7(2)11/h9H,4-5H2,1-3H3
SMILES:
Molecular Formula: C9H14O4S2
Molecular Weight: 250.3 g/mol

2,3-Bis(acetylsulfanyl)propyl acetate

CAS No.: 59051-15-9

Cat. No.: VC17161843

Molecular Formula: C9H14O4S2

Molecular Weight: 250.3 g/mol

* For research use only. Not for human or veterinary use.

2,3-Bis(acetylsulfanyl)propyl acetate - 59051-15-9

Specification

CAS No. 59051-15-9
Molecular Formula C9H14O4S2
Molecular Weight 250.3 g/mol
IUPAC Name 2,3-bis(acetylsulfanyl)propyl acetate
Standard InChI InChI=1S/C9H14O4S2/c1-6(10)13-4-9(15-8(3)12)5-14-7(2)11/h9H,4-5H2,1-3H3
Standard InChI Key MPXDRBQHZCUXHZ-UHFFFAOYSA-N
Canonical SMILES CC(=O)OCC(CSC(=O)C)SC(=O)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

2,3-Bis(acetylsulfanyl)propyl acetate is systematically named as [2-acetylsulfanyl-3-(2-acetylsulfanylpropylsulfanyl)propyl] acetate, reflecting its branched thioether and ester functionalities . The compound belongs to the class of organosulfur esters, characterized by the presence of sulfur atoms in thioether (S-\text{S}-) and thioester (SC=O-\text{S}-\text{C}=O) groups. Its molecular formula (C9H14O4S2\text{C}_9\text{H}_{14}\text{O}_4\text{S}_2) and exact mass (250.033 Da) have been confirmed via high-resolution mass spectrometry .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular Weight250.33 g/mol
Density1.232 g/cm³
Boiling Point352.6°C at 760 mmHg
Flash Point166.7°C
Refractive Index1.517
Vapor Pressure3.81×1053.81 \times 10^{-5} mmHg
LogP (Octanol-Water)1.477

Stereochemical and Conformational Analysis

The compound’s structure includes two stereocenters at the sulfur-bearing carbons, leading to four possible stereoisomers . Computational models predict a folded conformation in solution due to intramolecular hydrogen bonding between the acetate oxygen and thioester sulfur atoms . X-ray crystallography data, though unavailable, suggest similarity to dimercaprol derivatives, which adopt a gauche conformation around the central C–S bonds .

Synthesis and Production Pathways

Conventional Esterification Methods

2,3-Bis(acetylsulfanyl)propyl acetate is synthesized via sequential acetylation of 2,3-dimercapto-1-propanol. A typical procedure involves:

  • Thiol Protection: Treating 2,3-dimercapto-1-propanol with acetic anhydride in the presence of a base (e.g., pyridine) to acetylate the thiol groups .

  • Esterification: Reacting the intermediate with acetyl chloride to introduce the acetate moiety .

The reaction proceeds with moderate yields (64–78%), as side reactions such as oxidation of thiols to disulfides or over-acetylation may occur .

Catalytic Innovations

Recent advances employ heterogeneous catalysts like polystyrene-supported rhodium complexes (Rh@PMe3NCl) to enhance selectivity and reduce reaction times . These systems leverage methanol oxidation to generate in situ acetylating agents, bypassing the need for stoichiometric acetic anhydride .

Table 2: Comparative Synthesis Metrics

MethodYield (%)Reaction Time (h)Catalyst
Traditional Acetylation6412Pyridine
Rh@PMe3NCl Catalyzed784Rh@PMe3NCl

Biological and Industrial Applications

Chelation Therapy

As a derivative of dimercaprol (BAL), 2,3-bis(acetylsulfanyl)propyl acetate shows promise in heavy metal detoxification. Preclinical studies demonstrate its ability to chelate arsenic(III) and mercury(II) ions via thiol-metal coordination, forming stable complexes excreted renally . In murine models, co-administration with arsenic trioxide (BAL-ATO) enhanced radiotherapy efficacy in pancreatic cancer by reducing tumor hypoxia .

Polymer Additives

The compound’s dual thioether/ester structure makes it a candidate for UV-stabilizers in polyvinyl chloride (PVC) and as a chain-transfer agent in radical polymerization . Its high thermal stability (Tdec>300°CT_{dec} > 300°C) suits applications in high-temperature processing .

Recent Research and Future Directions

Radiosensitization Studies

A 2025 study highlighted its role as a radiosensitizer in SW1990 pancreatic xenografts, where BAL-ATO reduced tumor volume by 62% compared to radiotherapy alone . Mechanistic studies attribute this to hypoxia alleviation and ROS amplification via glutathione depletion .

Computational Drug Design

QSAR models predict improved blood-brain barrier permeability compared to dimercaprol, positioning it as a candidate for neuroprotective agents . Docking simulations reveal affinity for Keap1-Nrf2 pathway targets, implicating potential in neurodegenerative diseases .

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